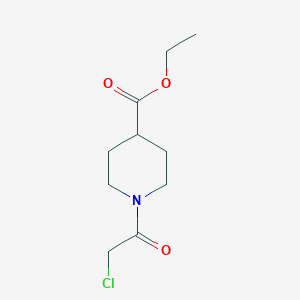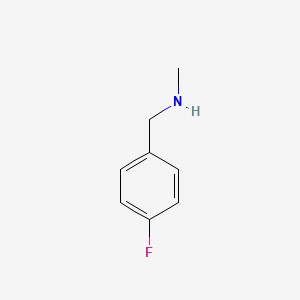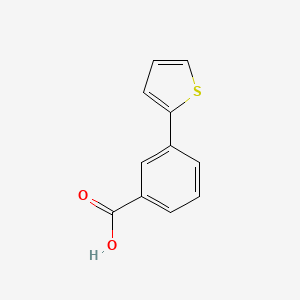![molecular formula C13H10ClNO B1299152 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 351365-89-4](/img/structure/B1299152.png)
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities and are commonly found in medicinal plants with various health benefits. These compounds have been the subject of extensive research due to their potential applications in pharmaceuticals, particularly as antioxidants, hypoglycemic agents, and anticancer agents .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-chloroquinoline-3-carbaldehydes, involves the construction of the quinoline ring system and its fused or binary heterocyclic systems. One method reported for the synthesis of 2-chloroquinoline-3-carbaldehydes involves the reaction of starting materials in the presence of ethylene glycol and a catalytic amount of toluene-p-sulfonic acid under reflux conditions. The products are then isolated and characterized using techniques such as NMR and GCMS . Additionally, Baylis-Hillman acetates derived from substituted 2-chloronicotinaldehydes can be transformed into multisubstituted quinolines and cyclopenta[g]quinolines through a strategy involving S(N)2'-S(N)Ar elimination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. In the case of this compound, the structure likely includes a cyclopenta ring fused to the quinoline system, with a chloro substituent and an aldehyde functional group attached to the quinoline ring. The precise molecular structure would be determined through spectroscopic analysis such as NMR .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions to form new compounds with different biological activities. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with arylhydrazinium chlorides can yield hydrazone derivatives, pyrazolo[3,4-b]quinoline derivatives, and other related compounds. These reactions can be facilitated by different conditions, such as dry grinding or the presence of sodium cyanoborohydride in methanol, leading to products with potential antimicrobial and antiviral activities .
Physical and Chemical Properties Analysis
The physical properties of quinoline derivatives like 2-chloroquinoline-3-carbaldehydes typically include their appearance as solid compounds with varying colors, such as yellowish-white solids. Their chemical properties are influenced by the functional groups present in the molecule, such as the aldehyde group, which can participate in further chemical reactions. The antioxidant activity of these compounds has been evaluated using assays like DPPH, with some derivatives showing significant radical scavenging activity, which is indicative of their potential as antioxidants .
Applications De Recherche Scientifique
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives are pivotal in drug development due to their broad spectrum of biological activities. They are found in compounds with antitumor, antimalarial, antibacterial, and antifungal properties. For instance, quinoline alkaloids like quinine are foundational in antimalarial drugs, showcasing the therapeutic significance of this scaffold in designing new pharmaceuticals (Shang et al., 2018). Further, advancements in synthesizing quinoline derivatives highlight their role in generating potent therapeutic agents with diverse pharmacological activities (Mekheimer et al., 2020).
Environmental Applications
The degradation of quinoline compounds is crucial for mitigating their impact on human health and the environment, given their use in various industries. Research into biodegradation pathways and technologies for quinoline and its derivatives aims to enhance degradation efficiency and environmental safety (Luo et al., 2020).
Materials Science
Quinoline derivatives are also explored for their potential in materials science, particularly in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices (Lipunova et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIPWHCETYLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356679 |
Source


|
| Record name | 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351365-89-4 |
Source


|
| Record name | 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)
![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)
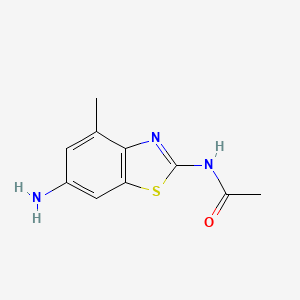

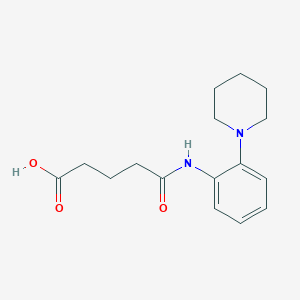
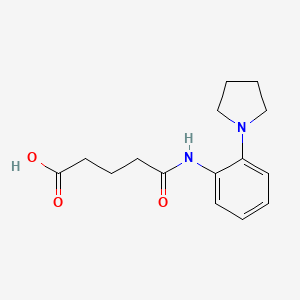
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)

